molecular formula C12H13NO3 B13539075 4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid

4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid

Cat. No.: B13539075
M. Wt: 219.24 g/mol
InChI Key: CLLSGEHLTFVBAT-UHFFFAOYSA-N
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Description

4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H13NO3 It features a cyclohexane ring substituted with a carboxylic acid group, a pyridine ring, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclohexanone derivative, which undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves oxidation to form the ketone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the ketone and pyridine groups, making it less versatile in chemical reactions.

    4-Oxocyclohexanecarboxylic acid: Similar structure but lacks the pyridine ring, affecting its biological activity.

    Pyridine-2-carboxylic acid: Contains the pyridine ring and carboxylic acid group but lacks the cyclohexane ring and ketone group.

Uniqueness

4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of reactions and interact with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-oxo-1-pyridin-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H13NO3/c14-9-4-6-12(7-5-9,11(15)16)10-3-1-2-8-13-10/h1-3,8H,4-7H2,(H,15,16)

InChI Key

CLLSGEHLTFVBAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=CC=CC=N2)C(=O)O

Origin of Product

United States

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